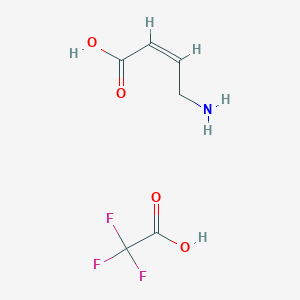
(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid: is a compound that combines the properties of both (Z)-4-Aminobut-2-enoic acid and 2,2,2-trifluoroacetic acid The (Z)-4-Aminobut-2-enoic acid is an unsaturated amino acid, while 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
(Z)-4-Aminobut-2-enoic acid: can be synthesized through the reaction of 4-aminobutyric acid with an appropriate dehydrating agent to form the unsaturated amino acid.
2,2,2-Trifluoroacetic acid: is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Industrial Production Methods:
Electrofluorination Method: Acetyl chloride or acetic anhydride is subjected to electrofluorination, producing trifluoroacetyl fluoride, which is then hydrolyzed to form 2,2,2-trifluoroacetic acid.
Oxidation Method: An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
Chemical Reactions Analysis
Types of Reactions:
Substitution: 2,2,2-Trifluoroacetic acid can participate in substitution reactions due to its strong acidic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid is used to oxidize aromatic rings.
Reduction: Lithium aluminum hydride is used for the reduction of amides.
Substitution: Various nucleophiles can be used in substitution reactions with 2,2,2-trifluoroacetic acid.
Major Products:
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced amides.
Substitution: Substituted trifluoroacetates.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2,2,2-Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its strong acidity and ability to introduce trifluoromethyl groups.
Biology:
Protein Sequencing: It is used in peptide synthesis and protein sequencing due to its ability to cleave peptide bonds.
Medicine:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and as a solvent in industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
Acidic Properties: The strong acidity of 2,2,2-trifluoroacetic acid allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes reaction intermediates and enhances the reactivity of the compound.
Comparison with Similar Compounds
Acetic Acid: Unlike 2,2,2-trifluoroacetic acid, acetic acid is a weaker acid and lacks the electron-withdrawing trifluoromethyl group.
Trichloroacetic Acid: Trichloroacetic acid is another strong acid but is less acidic than 2,2,2-trifluoroacetic acid due to the presence of chlorine atoms instead of fluorine.
Uniqueness:
Properties
IUPAC Name |
(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUISKLZGASSRF-ODZAUARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














